molecular formula C20H23ClN2O2 B14983836 1-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}butan-1-ol

1-{1-[3-(4-chlorophenoxy)propyl]-1H-benzimidazol-2-yl}butan-1-ol

Cat. No.: B14983836
M. Wt: 358.9 g/mol
InChI Key: DJAKEOXPRDMTQN-UHFFFAOYSA-N
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Description

1-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL is a complex organic compound with a molecular formula of C({20})H({21})ClN({2})O({2}). This compound features a benzodiazole ring, a chlorophenoxy group, and a butanol moiety, making it a molecule of interest in various fields of scientific research and industrial applications.

Preparation Methods

The synthesis of 1-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL typically involves multiple steps, starting with the preparation of intermediate compounds. One common synthetic route includes:

    Formation of the Chlorophenoxy Intermediate: This step involves the reaction of 4-chlorophenol with an appropriate alkylating agent to form 3-(4-chlorophenoxy)propyl bromide.

    Benzodiazole Formation: The next step involves the reaction of the chlorophenoxy intermediate with o-phenylenediamine under acidic conditions to form the benzodiazole ring.

    Final Coupling: The final step involves the coupling of the benzodiazole intermediate with butanol under basic conditions to form the target compound.

Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to increase yield and purity.

Chemical Reactions Analysis

1-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group in the butanol moiety can be oxidized to form a ketone or aldehyde.

    Reduction: The compound can undergo reduction reactions, particularly at the benzodiazole ring, to form reduced derivatives.

    Substitution: The chlorophenoxy group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium methoxide. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 1-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

1-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL can be compared with similar compounds such as:

    1-{1-[3-(4-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}methanol: This compound has a similar structure but with a methanol moiety instead of butanol.

    1-{1-[3-(4-Chlorophenoxy)propyl]-1H-benzimidazol-2-yl}ethanol: This compound features an ethanol moiety, making it slightly different in terms of chemical properties and reactivity.

The uniqueness of 1-{1-[3-(4-CHLOROPHENOXY)PROPYL]-1H-1,3-BENZODIAZOL-2-YL}BUTAN-1-OL lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C20H23ClN2O2

Molecular Weight

358.9 g/mol

IUPAC Name

1-[1-[3-(4-chlorophenoxy)propyl]benzimidazol-2-yl]butan-1-ol

InChI

InChI=1S/C20H23ClN2O2/c1-2-6-19(24)20-22-17-7-3-4-8-18(17)23(20)13-5-14-25-16-11-9-15(21)10-12-16/h3-4,7-12,19,24H,2,5-6,13-14H2,1H3

InChI Key

DJAKEOXPRDMTQN-UHFFFAOYSA-N

Canonical SMILES

CCCC(C1=NC2=CC=CC=C2N1CCCOC3=CC=C(C=C3)Cl)O

Origin of Product

United States

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